(2-Aminopteridin-6-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopteridin-6-YL)methanol is a chemical compound with the molecular formula C7H7N5O It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopteridin-6-YL)methanol typically involves the reaction of pteridine derivatives with appropriate reagents. One common method includes the reduction of (2,4-diaminopteridin-6-yl)methanol hydrochloride using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pteridine derivatives. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminopteridin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield different pteridine-based compounds.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can be further utilized in medicinal chemistry and biochemical research .
Scientific Research Applications
(2-Aminopteridin-6-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways involving pteridines.
Industry: Utilized in the synthesis of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Aminopteridin-6-YL)methanol involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of enzymes involved in pteridine metabolism, affecting various biochemical pathways. The molecular targets include enzymes like dihydrofolate reductase and pteridine reductase, which play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2,4-Diaminopteridin-6-yl)methanol: A closely related compound with similar chemical properties but different biological activity.
Methotrexate: A well-known pteridine derivative used as a chemotherapeutic agent.
Folic Acid: Another pteridine-based compound essential for DNA synthesis and repair.
Uniqueness
(2-Aminopteridin-6-YL)methanol is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-aminopteridin-6-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-7-10-2-5-6(12-7)9-1-4(3-13)11-5/h1-2,13H,3H2,(H2,8,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHYROFGNGREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C=NC(=NC2=N1)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668045 |
Source
|
Record name | (2-Aminopteridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142645-42-9 |
Source
|
Record name | (2-Aminopteridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.